molecular formula C9H4BrF3N2O B3003767 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol CAS No. 2023291-32-7

7-Bromo-2-(trifluoromethyl)quinazolin-4-ol

Cat. No.: B3003767
CAS No.: 2023291-32-7
M. Wt: 293.043
InChI Key: VHCSIDDMIINQPZ-UHFFFAOYSA-N
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Description

7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H4BrF3N2O . It is a derivative of quinazolin-4-ol, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at the 7-position with a bromine atom and at the 2-position with a trifluoromethyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Quinazoline derivatives like 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol demonstrate significant biological activities. A study described the synthesis of similar compounds with potential applications as antitumor and antimicrobial agents. These compounds were screened for antiproliferative and antimicrobial activities against various cells, indicating their potential in medical research (Eweas, Abdallah, & Elbadawy, 2021).

Antimicrobial Properties

  • Research on related quinazolin-4(3H)-one derivatives has shown significant antimicrobial properties. This includes a study that synthesized and evaluated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives (Raval, Desai, & Desai, 2012).

Antibacterial Activity and Drug Development

  • Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones, related to this compound, have been synthesized and exhibited good to moderate antibacterial activity. This showcases their potential in developing new antibacterial drugs (Akl, El-Sayed, & Saied, 2017).

Anticancer Research

  • A study on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation indicates potential applications in cancer research. This method could be applicable for synthesizing quinazolin-4(3H)-ones that are similar to this compound, potentially contributing to cancer therapy research (Li et al., 2013).

Antiviral and Anti-Inflammatory Applications

  • Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. These derivatives indicate potential for the development of antiviral drugs (Selvam et al., 2007).
  • Another study synthesized new 2-pyridyl (3H)-quinazolin-4-one derivatives and screened them for anti-inflammatory and analgesic activities. This highlights the potential of quinazolin-4-one derivatives in developing new anti-inflammatory agents (Eweas et al., 2012).

Mechanism of Action

The mechanism of action of 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is not specified in the available resources. The biological activity of quinazoline derivatives can vary widely depending on their specific substitutions and the biological system in which they are studied .

Properties

IUPAC Name

7-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)15-7(5)16/h1-3H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCSIDDMIINQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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